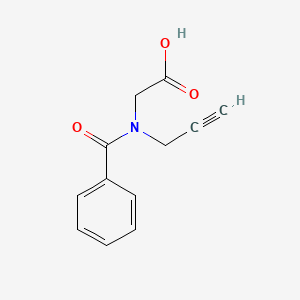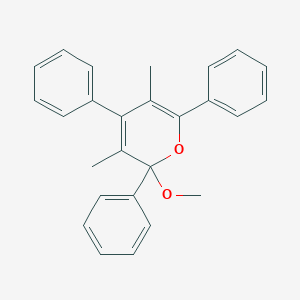
1-Butan-2-yl-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butan-2-yl-2-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring substituted with a butan-2-yl group and a methyl group
Métodos De Preparación
The synthesis of 1-Butan-2-yl-2-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 2-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Análisis De Reacciones Químicas
1-Butan-2-yl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, producing nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Butan-2-yl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butan-2-yl-2-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
1-Butan-2-yl-2-methylnaphthalene can be compared with other naphthalene derivatives such as 2-methylnaphthalene and 1-methylnaphthalene. While these compounds share a similar core structure, the presence of the butan-2-yl group in this compound imparts unique chemical and physical properties, making it distinct in terms of reactivity and applications.
Similar Compounds
2-Methylnaphthalene: A simpler derivative with a single methyl group.
1-Methylnaphthalene: Another isomer with the methyl group at a different position.
Naphthalene: The parent compound without any alkyl substitutions.
Propiedades
| 85650-83-5 | |
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-butan-2-yl-2-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)15-12(3)9-10-13-7-5-6-8-14(13)15/h5-11H,4H2,1-3H3 |
Clave InChI |
BGZZXXXOAQPIGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)

